Cox-2-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

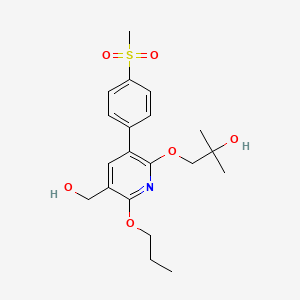

Structure

3D Structure

Properties

Molecular Formula |

C20H27NO6S |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

1-[[5-(hydroxymethyl)-3-(4-methylsulfonylphenyl)-6-propoxy-2-pyridinyl]oxy]-2-methylpropan-2-ol |

InChI |

InChI=1S/C20H27NO6S/c1-5-10-26-18-15(12-22)11-17(19(21-18)27-13-20(2,3)23)14-6-8-16(9-7-14)28(4,24)25/h6-9,11,22-23H,5,10,12-13H2,1-4H3 |

InChI Key |

MIGCLPHEGAEITL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC(=C(C=C1CO)C2=CC=C(C=C2)S(=O)(=O)C)OCC(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cox-2-IN-6: A Potent and Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Cox-2-IN-6, a selective cyclooxygenase-2 (COX-2) inhibitor. The information is curated for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound, also referred to as compound 10 in seminal literature, is a potent and selective inhibitor of the COX-2 enzyme.[1][2][3] Its chemical identity and physicochemical properties are summarized below.

| Identifier | Value |

| IUPAC Name | 4-(5-(3-(cyclopropylmethoxy)-5-methoxyphenoxy)-2-fluorophenyl)benzenesulfonamide |

| CAS Number | 2756347-91-6[1] |

| Molecular Formula | C₂₀H₂₇NO₆S |

| Molecular Weight | 409.5 g/mol |

| SMILES | C1CC1COC2=CC(=CC(=C2)OC)OC3=C(C=C(C=C3)S(=O)(=O)N)F |

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| Solubility | Soluble in DMSO |

| Storage | Store at 4°C, protected from moisture and light. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] |

Table 2: Physicochemical Properties of this compound

Biological Activity and Mechanism of Action

This compound is an orally active and gut-restricted selective COX-2 inhibitor, which has been investigated for its potential in colorectal cancer chemoprevention.[1][2][3] Its mechanism of action lies in the specific inhibition of the COX-2 enzyme, which is a key mediator of inflammation and pain.

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation. By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2), without affecting the protective functions of COX-1 in the gastrointestinal tract and platelets.

The selectivity of this compound for COX-2 over COX-1 is a critical feature, as it minimizes the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Signaling Pathway of COX-2 Inhibition

The following diagram illustrates the general signaling pathway affected by COX-2 inhibitors like this compound.

References

The Discovery and Development of Cox-2-IN-6: A Gut-Restricted Inhibitor for Colorectal Cancer Chemoprevention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cox-2-IN-6 is a novel, orally active, and gut-restricted selective cyclooxygenase-2 (COX-2) inhibitor designed for the chemoprevention of colorectal cancer.[1][2] By exhibiting potent inhibitory activity against COX-2 while maintaining minimal systemic exposure, this compound represents a promising therapeutic strategy to mitigate the gastrointestinal toxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) and the cardiovascular risks linked to systemic COX-2 inhibitors.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and experimental evaluation of this compound, including detailed methodologies for its synthesis and biological characterization, as well as a summary of its in vitro and in vivo efficacy.

Introduction: The Rationale for a Gut-Restricted COX-2 Inhibitor

The cyclooxygenase (COX) enzymes, particularly COX-2, play a pivotal role in the inflammatory processes that are increasingly implicated in the development and progression of colorectal cancer.[3] COX-2 is overexpressed in many colorectal tumors, where it catalyzes the production of prostaglandins, such as prostaglandin E2 (PGE2), which promote cell proliferation, angiogenesis, and resistance to apoptosis.[3]

The long-term use of non-selective NSAIDs, which inhibit both COX-1 and COX-2, has been associated with a reduced risk of colorectal cancer. However, their therapeutic utility is limited by significant gastrointestinal side effects, primarily due to the inhibition of the constitutively expressed COX-1, which is crucial for maintaining the integrity of the gastric mucosa.

Selective COX-2 inhibitors were developed to overcome the gastrointestinal toxicity of non-selective NSAIDs. While effective, their systemic administration has been linked to an increased risk of adverse cardiovascular events. This has created a critical need for novel COX-2 inhibitors with a more favorable safety profile, particularly for long-term use in chemoprevention.

This compound was developed to address this unmet need. Its unique "gut-restricted" property is achieved through chemical modifications that limit its absorption from the gastrointestinal tract, thereby concentrating its therapeutic action in the colon while minimizing systemic side effects.

Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈F₃N₃O₃S | MedChemExpress |

| Molecular Weight | 465.45 | MedChemExpress |

| Appearance | Solid | MedChemExpress |

| Solubility | DMSO: ≥ 100 mg/mL | MedChemExpress |

| In Vitro Stability (Human Liver Microsomes) | T₁/₂ = 3.1 min | [2] |

| In Vitro Stability (Mouse Liver Microsomes) | T₁/₂ = 3.0 min | [2] |

| In Vitro Stability (Human Hepatocytes) | T₁/₂ = 3.1 min | [2] |

| In Vitro Stability (Mouse Hepatocytes) | T₁/₂ = 3.0 min | [2] |

In Vitro Biological Activity of this compound

| Assay | IC₅₀ / Kᵢ | Species | Reference |

| COX-2 Enzyme Inhibition | IC₅₀: 0.84 µM | Human | [2] |

| COX-1 Enzyme Inhibition | IC₅₀: >50 µM | Human | [2] |

| COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | >59.5 | Human | Calculated |

| COX-2 Enzyme Inhibition (Ki) | Kᵢ: 69 nM | Human | [2] |

| PGE2 Synthesis Inhibition (HEK293 cells) | IC₅₀: 0.60 µM | Human | [2] |

| PGE2 Synthesis Inhibition (COX-1, HEK293 cells) | IC₅₀: >50 µM | Human | [2] |

In Vivo Efficacy of this compound in the APCmin/+ Mouse Model

The APCmin/+ mouse is a genetically engineered model that spontaneously develops multiple intestinal adenomas, closely mimicking human familial adenomatous polyposis (FAP) and serving as a valuable tool for studying colorectal cancer.[4][5][6][7][8]

| Animal Model | Dosage | Administration | Key Findings | Reference |

| APCmin/+ Mouse | 30, 100, 300 mg/kg | PO; daily in chow diet | Significantly decreased [¹⁸F]-FDG uptake and polyp area. Inhibited adenoma progression and enhanced survival. | [2] |

| Pharmacokinetics | 10 mg/kg | PO; single dose | High colonic exposure (>4300 ng/g) and low systemic exposure (<6 ng/mL) at 4 hours, with a colon-to-plasma distribution ratio of >1200. | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in the supplementary information of the primary research article by Zhang et al. (2021). The general synthetic scheme involves a multi-step process culminating in the formation of the final compound. Researchers should refer to this publication for the precise reaction conditions, reagents, and purification methods.

In Vitro COX-1/COX-2 Enzyme Inhibition Assay

Objective: To determine the potency and selectivity of this compound in inhibiting the enzymatic activity of purified human COX-1 and COX-2.

General Protocol (Fluorometric Assay):

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate assay buffer.

-

Prepare a working solution of arachidonic acid (substrate) and a fluorometric probe.

-

-

Assay Procedure:

-

Add the assay buffer, COX enzyme (either COX-1 or COX-2), and varying concentrations of this compound to a 96-well plate.

-

Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate and the fluorometric probe.

-

Monitor the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the COX enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

PGE2 Synthesis Inhibition Assay in HEK293 Cells

Objective: To assess the ability of this compound to inhibit the production of PGE2 in a cellular context.

General Protocol:

-

Cell Culture:

-

Culture HEK293 cells (human embryonic kidney cells) that are stably transfected to express either human COX-1 or COX-2.

-

-

Compound Treatment:

-

Plate the cells in a multi-well format and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified period.

-

-

Stimulation of PGE2 Production:

-

Add arachidonic acid to the cell culture medium to stimulate the production of PGE2.

-

-

PGE2 Quantification:

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 production for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

In Vivo Efficacy Studies in the APCmin/+ Mouse Model

Objective: To evaluate the chemopreventive efficacy of this compound in a preclinical model of colorectal cancer.

General Protocol:

-

Animal Husbandry:

-

House APCmin/+ mice under standard laboratory conditions.

-

-

Drug Administration:

-

Incorporate this compound into the chow diet at various concentrations (e.g., 30, 100, 300 mg/kg).

-

Administer the medicated diet to the mice for a predetermined duration.

-

-

Efficacy Endpoints:

-

Monitor the animals for signs of toxicity and record their body weights.

-

At the end of the study, sacrifice the animals and carefully dissect the entire intestinal tract.

-

Count and measure the size of all polyps in the small intestine, cecum, and colon.

-

Collect tissue samples for histological analysis and biomarker studies (e.g., PGE2 levels).

-

In some studies, [¹⁸F]-FDG PET imaging may be used to non-invasively monitor tumor metabolism.

-

-

Data Analysis:

-

Compare the number and size of polyps in the treated groups to a control group receiving a standard diet.

-

Analyze the data for statistical significance.

-

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway in Colorectal Cancer

Caption: Simplified COX-2 signaling pathway in colorectal cancer and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro characterization of this compound.

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for the in vivo efficacy testing of this compound.

Conclusion

This compound is a promising, gut-restricted, selective COX-2 inhibitor with demonstrated efficacy in a preclinical model of colorectal cancer. Its favorable pharmacokinetic profile, characterized by high colonic and low systemic exposure, suggests a potential for reduced cardiovascular and gastrointestinal side effects compared to existing COX-2 inhibitors. The data presented in this technical guide provide a solid foundation for further investigation of this compound as a chemopreventive agent for colorectal cancer. Future studies should focus on long-term safety and efficacy in more advanced preclinical models, with the ultimate goal of clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. jbuon.com [jbuon.com]

- 4. The application of ApcMin/+ mouse model in colorectal tumor researches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Colorectal Cancer Development in Apcmin/+ Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Colorectal Cancer Development in Apc (min/+) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ApcMin/+ mouse model of colon cancer: gene expression profiling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: Cox-2-IN-6 In Vitro COX-1/COX-2 Selectivity Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cyclooxygenase (COX) selectivity assay for the compound Cox-2-IN-6. It includes detailed experimental protocols, data presentation, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to COX-1/COX-2 Selectivity

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway. They catalyze the conversion of arachidonic acid to prostaglandins and other prostanoids. There are two main isoforms of this enzyme: COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions such as maintaining the integrity of the gastrointestinal lining and regulating platelet aggregation.

-

COX-2 is typically induced by inflammatory stimuli, such as cytokines and mitogens, and is a key mediator of pain and inflammation.

The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2. However, many traditional NSAIDs also inhibit COX-1, which can lead to undesirable side effects like gastric ulcers and bleeding. Therefore, the development of selective COX-2 inhibitors is a major goal in drug discovery to provide anti-inflammatory relief with an improved safety profile.

This compound is an orally active and selective cyclooxygenase-2 (COX-2) inhibitor. In vitro assays are crucial for determining the potency and selectivity of such compounds.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by selectively binding to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). The selectivity of this compound for COX-2 over COX-1 is a key characteristic that is determined through in vitro assays.

COX Signaling Pathway and Inhibition by this compound

Quantitative Data Presentation

The in vitro inhibitory activity of this compound against human COX-1 and COX-2 enzymes, as well as its effect on PGE2 synthesis in HEK293 cells, is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

| Assay Type | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Enzyme Inhibition | Human COX-2 | 0.84 | >59.5 |

| Human COX-1 | >50 | ||

| PGE2 Synthesis Inhibition | COX-2 driven in HEK293 cells | 0.60 | >83.3 |

| COX-1 driven in HEK293 cells | >50 |

Data sourced from MedchemExpress and TargetMol product pages.[1][2]

Experimental Protocols

While the exact proprietary protocol used to generate the data for this compound is not publicly available, a representative experimental protocol for determining COX-1/COX-2 selectivity based on common methodologies is provided below. This protocol is based on a Prostaglandin E2 (PGE2) immunoassay, which is a common and robust method for this purpose.

Principle of the Assay

This assay measures the amount of PGE2 produced by COX-1 and COX-2 enzymes from the substrate arachidonic acid. The inhibitory effect of this compound is determined by measuring the reduction in PGE2 production in the presence of the compound. The selectivity is determined by comparing the inhibition of the two COX isoforms.

Materials and Reagents

-

Recombinant human COX-1 and COX-2 enzymes

-

HEK293 cells (for cell-based assay)

-

This compound

-

Celecoxib (as a COX-2 selective positive control)

-

SC-560 (as a COX-1 selective positive control)

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

PGE2 enzyme immunoassay (EIA) kit

-

96-well microplates

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

Plate reader

Experimental Workflow Diagram

References

In Silico Modeling of Selective Inhibitor Binding to Cyclooxygenase-2 (COX-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade and a key target for anti-inflammatory drug development.[1][2] Selective COX-2 inhibitors have been designed to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 isoform.[3][4] This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of selective inhibitors to the COX-2 enzyme. It covers the theoretical underpinnings, practical experimental protocols for molecular docking and molecular dynamics simulations, and methods for quantitative data analysis. Furthermore, this guide outlines the crucial signaling pathways involving COX-2 and presents a generalized workflow for the computational investigation of novel COX-2 inhibitors.

Introduction to COX-2 and Selective Inhibition

Cyclooxygenase enzymes, also known as prostaglandin H synthases, are central to the biosynthesis of prostanoids, which are potent lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, pain, and fever.[5] There are two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation.[4] This differential expression provides the rationale for developing selective COX-2 inhibitors, which aim to reduce inflammation without disrupting the protective functions of COX-1 in the gastrointestinal tract.[4][6]

The development of selective COX-2 inhibitors, such as celecoxib and rofecoxib, has been a significant advancement in anti-inflammatory therapy.[6] In silico modeling has become an indispensable tool in the discovery and optimization of these inhibitors, allowing for the prediction of binding affinities, the elucidation of binding modes, and the rational design of new chemical entities with improved potency and selectivity.[7][8]

Quantitative Analysis of Inhibitor Binding

The binding affinity of an inhibitor to its target is a critical parameter in drug design. In silico methods provide estimates of this affinity, which are often corroborated by in vitro experimental data. The following tables summarize representative quantitative data for known COX-2 inhibitors.

Table 1: In Silico Binding Affinities of Selected COX-2 Inhibitors

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | PDB ID of COX-2 Structure | Reference |

| Bartioside | -10.53 | His90, Ile517, Phe518, Ser353 | 5KIR | [1] |

| Rofecoxib | - | Ile517, Phe518, Gln192 | 5KIR | [1] |

| Flavanone | - | Tyr385, Ser530 | - | |

| Hexadecanal | -5.3 | - | 6COX | [9] |

| Neophytadiene | -5.3 | - | 6COX | [9] |

| Dihydrooxyresveratrol | - | - | - | [10] |

| Kuwanon A | -7.044 (Interaction Energy) | Arg120, Tyr355 | - | [4] |

Table 2: In Vitro Inhibitory Activity of Selected COX-2 Inhibitors

| Compound | IC50 (µM) | Selectivity Index (SI) | Assay Type | Reference |

| Isoxazole Derivative C6 | 0.55 ± 0.03 | 61.73 | Enzyme Inhibition Assay | [11] |

| Isoxazole Derivative C5 | 0.85 ± 0.04 | 41.82 | Enzyme Inhibition Assay | [11] |

| Isoxazole Derivative C3 | 0.93 ± 0.01 | 24.26 | Enzyme Inhibition Assay | [11] |

| Kuwanon A | 14 | >7.1 | Enzyme Inhibition Assay | [4] |

| Alpha-linolenic acid (5.0 µM) | - | - | Fluorometric Assay (90.8% inhibition) | [12] |

| Linoleic acid (5.0 µM) | - | - | Fluorometric Assay (63.0% inhibition) | [12] |

Experimental Protocols

In Silico Methodologies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7]

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB).

-

Remove water molecules, heteroatoms, and any co-crystallized ligands from the protein structure.[9]

-

Add hydrogen atoms to the protein, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.

-

Define the binding site, typically based on the location of the co-crystallized ligand in the experimental structure or through binding pocket prediction algorithms.[13]

-

-

Ligand Preparation:

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the predicted binding poses based on their scoring functions, which estimate the binding free energy. The pose with the lowest binding energy is generally considered the most favorable.

-

Visualize the docked complex to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the COX-2 active site.[11][14] Key residues often involved in inhibitor binding include Arg120, Tyr355, Val523, and Ser530.[4][11]

-

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[5]

Protocol:

-

System Setup:

-

Use the best-ranked docked pose of the COX-2-inhibitor complex as the starting structure.

-

Place the complex in a periodic box of water molecules to simulate a physiological environment.

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.[15]

-

-

Simulation Parameters:

-

Choose a suitable force field (e.g., AMBER, CHARMM) to describe the interatomic interactions.[15]

-

Perform an initial energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the MD simulation for a sufficient duration (typically nanoseconds to microseconds) to observe the stability and dynamics of the complex.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate various parameters:

-

Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand over time.[5][14]

-

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.[5]

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the inhibitor and the protein.

-

Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to calculate the binding free energy of the complex.[5]

-

-

In Vitro Validation

This assay is used to experimentally determine the inhibitory activity of a compound against COX-2.[16]

Protocol:

-

Reagent Preparation:

-

Reconstitute human recombinant COX-2 enzyme in an appropriate buffer.[16]

-

Prepare a solution of the test inhibitor (e.g., this compound) at various concentrations. A known COX-2 inhibitor, such as celecoxib, should be used as a positive control.[16]

-

Prepare a reaction mixture containing COX assay buffer, a fluorometric probe, and a cofactor.[16]

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction mixture to wells designated for the negative control, positive control, and test inhibitor.

-

Add the test inhibitor and the positive control to their respective wells.

-

Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.[16]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., at Ex/Em = 535/587 nm) in kinetic mode for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).[12][16]

-

The rate of increase in fluorescence is proportional to the COX-2 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the COX-2 activity by 50%.

-

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway

The expression and activity of COX-2 are regulated by complex signaling pathways. Understanding these pathways is crucial for contextualizing the role of COX-2 in disease and the mechanism of action of its inhibitors.

Caption: Simplified COX-2 signaling pathway illustrating induction and enzymatic action.

In Silico Experimental Workflow

The following diagram outlines a typical workflow for the in silico investigation of a potential COX-2 inhibitor.

Caption: A generalized workflow for the in silico modeling of COX-2 inhibitors.

Conclusion

In silico modeling is a powerful and essential component of modern drug discovery, providing detailed insights into the molecular interactions between inhibitors and their targets. For COX-2, computational approaches such as molecular docking and molecular dynamics simulations have been instrumental in understanding the structural basis of selective inhibition and in guiding the design of new anti-inflammatory agents. The integration of these computational methods with experimental validation provides a robust framework for the development of safer and more effective COX-2 inhibitors. This guide has provided a comprehensive overview of the core principles, methodologies, and workflows that underpin the in silico investigation of COX-2 inhibitors, serving as a valuable resource for professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.stmjournals.com [journals.stmjournals.com]

- 3. Molecular Dynamics Simulations of Arachidonic Acid Complexes with COX-1 and COX-2: Insights into Equilibrium Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]

- 5. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling [mdpi.com]

- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Molecular modeling and simulation approaches to characterize potential molecular targets for burdock inulin to instigate protection against autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

Preliminary Toxicity Screening of a Selective COX-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific preclinical toxicity data for a compound named "Cox-2-IN-6" is not publicly available. This document serves as an in-depth technical guide outlining the standard preliminary toxicity screening that would be conducted for a novel selective cyclooxygenase-2 (COX-2) inhibitor. The data presented herein is representative and intended to illustrate the expected outcomes and data presentation for such a compound.

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in mediating inflammation and pain. Selective COX-2 inhibitors have been developed to provide analgesic and anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3] However, concerns regarding potential cardiovascular and renal toxicities necessitate a thorough preclinical safety evaluation.[4][5] This guide details the typical preliminary toxicity screening program for a novel selective COX-2 inhibitor, including in vitro and in vivo studies designed to identify potential hazards and inform further development.

General Toxicology

Acute Oral Toxicity

An acute oral toxicity study provides information on the potential adverse effects of a single high dose of the compound.

Data Presentation

| Study Design | Species | Dose (mg/kg) | Mortalities | Clinical Observations |

| OECD 423 | Sprague-Dawley Rats (Female) | 300 | 0/3 | No adverse effects observed. |

| 2000 | 0/3 | No adverse effects observed. |

Experimental Protocol: Acute Oral Toxicity (OECD 423)

-

Test System: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.

-

Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and access to standard rodent chow and water ad libitum, except for a brief fasting period before dosing.[6]

-

Dosing: The compound is administered as a single oral dose via gavage. A starting dose of 300 mg/kg is used, followed by a higher dose of 2000 mg/kg in a stepwise manner based on the outcome of the initial dose.[7][8]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes for 14 days post-dosing.[8]

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Sub-chronic 90-Day Oral Toxicity

This study provides information on the potential adverse effects of repeated oral administration of the compound over a 90-day period.

Data Presentation

| Parameter | Control | Low Dose (10 mg/kg/day) | Mid Dose (50 mg/kg/day) | High Dose (200 mg/kg/day) |

| Mortality | 0/20 | 0/20 | 0/20 | 1/20 (Male) |

| Body Weight Gain (g) | Male: 150 ± 15Female: 100 ± 10 | Male: 145 ± 12Female: 98 ± 8 | Male: 130 ± 18Female: 90 ± 12 | Male: 110 ± 20**Female: 80 ± 15 |

| Key Hematology | ||||

| Hemoglobin (g/dL) | 15.5 ± 1.2 | 15.2 ± 1.5 | 14.8 ± 1.3 | 14.0 ± 1.8 |

| Platelet Count (10^3/µL) | 850 ± 100 | 830 ± 120 | 800 ± 110 | 750 ± 130 |

| Key Clinical Chemistry | ||||

| ALT (U/L) | 40 ± 8 | 42 ± 10 | 45 ± 12 | 55 ± 15 |

| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.9 ± 0.3 |

| Organ Weights (g) | ||||

| Kidneys | 2.5 ± 0.3 | 2.6 ± 0.4 | 2.8 ± 0.5 | 3.2 ± 0.6** |

| Histopathology | No significant findings | No significant findings | Minimal renal tubular degeneration | Mild to moderate renal papillary necrosis |

-

*p < 0.05, *p < 0.01 compared to control. Data are presented as mean ± SD.

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

-

Test System: Young, healthy Sprague-Dawley rats. At least 10 males and 10 females per group.[9][10]

-

Dosing: The test compound is administered daily by oral gavage at three dose levels, plus a control group receiving the vehicle alone, for 90 consecutive days.[11]

-

Observations: Daily clinical observations, weekly measurement of body weight and food consumption.[12] Ophthalmoscopic examination prior to the study and at termination.

-

Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are conducted at termination.

-

Necropsy and Histopathology: All animals undergo a full necropsy. Organs are weighed, and a comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Target organs from all dose groups are also examined.[13]

Genotoxicity Assessment

A battery of tests is conducted to assess the potential of the compound to induce genetic mutations or chromosomal damage.

Data Presentation

| Assay | Test System | Concentration Range | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537)E. coli (WP2 uvrA) | 0.5 - 5000 µ g/plate | With and Without | Negative |

| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 10 - 1000 µg/mL | With and Without | Negative |

| In Vivo Micronucleus | Mouse Bone Marrow | 500, 1000, 2000 mg/kg | N/A | Negative |

Experimental Protocols

Bacterial Reverse Mutation Test (OECD 471)

-

Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a prototrophic state.[14][15][16]

-

Methodology: The test compound is incubated with the bacterial strains at a range of concentrations, both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).[17][18] The number of revertant colonies is counted and compared to the solvent control.[19]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

-

Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[19][20][21]

-

Methodology: Cultured human peripheral blood lymphocytes are exposed to the test compound at various concentrations for a defined period, both with and without metabolic activation.[22][23] Cells are arrested in metaphase, harvested, and chromosomes are analyzed microscopically for aberrations.[19]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes of treated animals.[24][25][26]

-

Methodology: Mice are administered the test compound, typically via oral gavage, at three dose levels.[27] Bone marrow is collected at appropriate time points, and polychromatic erythrocytes are analyzed for the presence of micronuclei.[24][28]

Safety Pharmacology

Safety pharmacology studies are conducted to investigate potential adverse effects on major physiological systems.

Data Presentation

| Study | System | Key Parameters Assessed | Findings |

| Cardiovascular | hERG Assay | Inhibition of potassium current | IC50 > 30 µM |

| Telemetry in Rats | Heart rate, blood pressure, ECG | No significant changes at therapeutic doses. Slight increase in blood pressure at high doses. | |

| Central Nervous System | Irwin Test in Rats | Behavior, coordination, muscle tone, reflexes | No adverse effects observed. |

| Respiratory | Whole Body Plethysmography in Rats | Respiratory rate, tidal volume | No adverse effects observed. |

Experimental Protocols

-

hERG Assay: An in vitro electrophysiological study to assess the potential for QT interval prolongation.

-

Cardiovascular Telemetry: Conscious, unrestrained rats are implanted with telemetry transmitters to continuously monitor cardiovascular parameters before and after compound administration.

-

Irwin Test: A standardized observational screen in rats to detect overt effects on the central nervous system.

-

Whole Body Plethysmography: A non-invasive method to assess respiratory function in conscious rats.

Visualizations

Signaling Pathway

Caption: Simplified COX-2 signaling pathway and the mechanism of selective inhibition.

Experimental Workflow

Caption: A typical workflow for preliminary toxicity screening of a new chemical entity.

References

- 1. COX-2-selective inhibitors (COXIBs): gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gastrointestinal toxicity among patients taking selective COX‐2 inhibitors or conventional NSAIDs, alone or combined with proton pump inhibitors: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiovascular and gastrointestinal toxicity of selective cyclo-oxygenase-2 inhibitors in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]

- 12. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 13. ask-force.org [ask-force.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. nib.si [nib.si]

- 17. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]

- 22. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 23. nucro-technics.com [nucro-technics.com]

- 24. nucro-technics.com [nucro-technics.com]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. inotiv.com [inotiv.com]

- 28. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for Cox-2-IN-6 in In Vivo Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cox-2-IN-6 is a novel, potent, and selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] These application notes provide detailed protocols for the in vivo evaluation of this compound in animal models of inflammation and pain. The methodologies described are based on established preclinical models for assessing the efficacy of COX-2 inhibitors.[3]

Mechanism of Action:

Cyclooxygenase (COX) is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (PGs).[4][5] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa.[6][7] In contrast, COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[6][7] By selectively inhibiting COX-2, this compound is designed to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][6]

Signaling Pathway of COX-2 Inhibition

Figure 1: COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of novel compounds.

Materials:

-

Male Wistar rats (180-200 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

1% (w/v) carrageenan solution in sterile saline

-

Pletysmometer

Procedure:

-

Acclimatize rats for at least 7 days before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the rats into groups (n=6-8 per group): Vehicle control, positive control (e.g., celecoxib), and different dose levels of this compound.

-

Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model is used to evaluate the efficacy of compounds in a chronic inflammatory pain setting.[8]

Materials:

-

Male Lewis rats (180-200 g)

-

This compound

-

Vehicle

-

Complete Freund's Adjuvant (CFA)

-

Digital calipers

-

Von Frey filaments for hyperalgesia assessment

Procedure:

-

Acclimatize rats for at least 7 days.

-

On day 0, induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the right hind paw.

-

Monitor the development of arthritis daily by measuring paw thickness with digital calipers.

-

Once arthritis is established (typically around day 14), randomize the animals into treatment groups.

-

Administer this compound or vehicle daily for a specified period (e.g., 7-14 days).

-

Measure paw thickness and assess mechanical hyperalgesia using Von Frey filaments at regular intervals during the treatment period.

-

At the end of the study, animals can be euthanized, and the inflamed paws can be collected for histological analysis and biomarker assessment (e.g., cytokine levels).

Experimental Workflow Diagram

Figure 2: A generalized workflow for in vivo efficacy studies of this compound.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to allow for easy comparison between treatment groups. Below are examples of how to present the data.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.06 | - |

| Celecoxib | 10 | 0.42 ± 0.04 | 50.6% |

| This compound | 1 | 0.68 ± 0.05 | 20.0% |

| This compound | 5 | 0.45 ± 0.03 | 47.1% |

| This compound | 20 | 0.31 ± 0.02* | 63.5% |

| p < 0.05 compared to Vehicle Control |

Table 2: Effect of this compound on Paw Thickness in CFA-Induced Arthritic Rats

| Treatment Group | Dose (mg/kg/day) | Paw Thickness (mm) on Day 21 (Mean ± SEM) | % Reduction in Paw Thickness |

| Vehicle Control | - | 7.5 ± 0.4 | - |

| Celecoxib | 10 | 5.2 ± 0.3 | 30.7% |

| This compound | 5 | 5.8 ± 0.4 | 22.7% |

| This compound | 20 | 4.9 ± 0.2* | 34.7% |

| p < 0.05 compared to Vehicle Control |

Table 3: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value (Mean ± SD) |

| Bioavailability (%) | 101 |

| Tmax (h) | 2.0 ± 0.5 |

| Cmax (µg/mL) | 1.5 ± 0.3 |

| Half-life (h) | 5.9 ± 1.2 |

| Clearance (mL/min/kg) | 77 ± 15 |

| (Data based on a similar compound, ML-1,785,713)[9] |

Safety and Toxicology

Preliminary safety and toxicology studies are crucial. These may include:

-

Acute Toxicity Study: To determine the LD50 and identify signs of toxicity at high doses.

-

Repeat-Dose Toxicity Study: To evaluate the effects of longer-term administration. This should include monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs. Special attention should be given to gastrointestinal and renal tissues.[10]

Conclusion

These application notes provide a framework for the in vivo evaluation of the novel COX-2 inhibitor, this compound. The described protocols for inflammation and pain models, along with the suggested formats for data presentation, will aid researchers in systematically assessing the preclinical efficacy and safety of this compound. Adherence to ethical guidelines for animal research is paramount throughout these studies.

References

- 1. scbt.com [scbt.com]

- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 7. Portico [access.portico.org]

- 8. clinician.com [clinician.com]

- 9. In vitro effects and in vivo efficacy of a novel cyclooxygenase-2 inhibitor in dogs with experimentally induced synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. avmajournals.avma.org [avmajournals.avma.org]

Application Notes and Protocols for Cox-2-IN-6 in a Carrageenan-Induced Paw Edema Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of Cox-2-IN-6, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, in a carrageenan-induced paw edema model. This model is a well-established and highly reproducible in vivo assay for screening and characterizing anti-inflammatory agents. This compound, with a reported IC50 of 0.84 µM for COX-2 and 0.60 µM for COX-2-driven PGE2 synthesis, presents a promising candidate for the modulation of inflammatory responses.[1] The following sections detail the underlying signaling pathways, experimental procedures, and representative data for the evaluation of this compound in this inflammatory model.

Signaling Pathway of Carrageenan-Induced Inflammation

Carrageenan injection into the paw triggers an acute inflammatory response characterized by the release of various inflammatory mediators. The process is biphasic. The early phase involves the release of histamine, serotonin, and bradykinin. The late phase, which is sensitive to COX-2 inhibitors, is characterized by the production of prostaglandins (PGs), primarily PGE2, through the enzymatic action of COX-2.[2] This increase in PGE2 leads to vasodilation, increased vascular permeability, and subsequent edema formation, along with hyperalgesia. This compound selectively inhibits COX-2, thereby blocking the synthesis of PGE2 and reducing the inflammatory cascade.

Experimental Protocols

Animals

-

Species: Male Wistar rats or Swiss albino mice are commonly used.

-

Weight: Rats weighing 180-220 g or mice weighing 20-25 g.[1]

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Housing: House animals in standard cages with free access to food and water. Maintain a 12-hour light/dark cycle.

-

Fasting: Animals should be fasted overnight before the experiment with free access to water.[3]

Materials

-

This compound

-

Carrageenan (lambda, type IV)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)

-

Normal saline (0.9% NaCl)

-

Plethysmometer

-

Syringes and needles (26-30 gauge)

Experimental Workflow

Procedure

-

Animal Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Group I (Control): Vehicle only.

-

Group II (Carrageenan): Vehicle + Carrageenan.

-

Group III (Positive Control): Reference drug (e.g., Indomethacin 10 mg/kg or Celecoxib 30 mg/kg) + Carrageenan.

-

Group IV-VI (Test Groups): this compound (e.g., 1, 3, 10 mg/kg, p.o.) + Carrageenan.

-

-

Baseline Measurement: Measure the initial volume of the left hind paw of each animal using a plethysmometer.[3]

-

Drug Administration: Administer this compound, the reference drug, or the vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[4]

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the left hind paw of each animal.[1][4]

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.[4]

Data Analysis

-

Calculate Paw Edema:

-

Paw Edema (mL) = Paw volume at time 't' - Initial paw volume.

-

-

Calculate Percentage Inhibition of Edema:

-

% Inhibition = [(Edema of Control Group - Edema of Treated Group) / Edema of Control Group] x 100.

-

-

Statistical Analysis: Analyze the data using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test) to determine the statistical significance between the groups. A p-value of <0.05 is generally considered statistically significant.

Quantitative Data Summary

The following table presents hypothetical data illustrating the potential dose-dependent anti-inflammatory effect of this compound in the carrageenan-induced paw edema model. This data is for illustrative purposes and is based on the known potency of this compound and typical results for selective COX-2 inhibitors.

| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema at 3h (mL) (Mean ± SEM) | Paw Edema at 5h (mL) (Mean ± SEM) | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h |

| Vehicle | - | 0.85 ± 0.06 | 0.92 ± 0.07 | - | - |

| Carrageenan | - | 0.82 ± 0.05 | 0.88 ± 0.06 | 0 | 0 |

| This compound | 1 | 0.65 ± 0.04 | 0.68 ± 0.05 | 20.7 | 22.7 |

| This compound | 3 | 0.48 ± 0.03 | 0.51 ± 0.04 | 41.5 | 42.0 |

| This compound | 10 | 0.32 ± 0.02 | 0.35 ± 0.03 | 61.0 | 60.2 |

| Indomethacin | 10 | 0.28 ± 0.02 | 0.31 ± 0.02 | 65.9 | 64.8 |

*p<0.05, **p<0.01, ***p<0.001 compared to the Carrageenan group.

Discussion and Conclusion

The carrageenan-induced paw edema model is a robust and reliable method for evaluating the acute anti-inflammatory activity of compounds like this compound. The expected results, as illustrated in the hypothetical data table, would demonstrate a dose-dependent reduction in paw edema by this compound, consistent with its mechanism of action as a selective COX-2 inhibitor. The inhibition of COX-2 leads to a decrease in the synthesis of pro-inflammatory prostaglandins, thereby attenuating the inflammatory response. These application notes and protocols provide a solid framework for researchers to design and execute experiments to characterize the anti-inflammatory properties of this compound and other novel COX-2 inhibitors. Further studies could involve histological analysis of the inflamed paw tissue and measurement of local prostaglandin levels to further elucidate the mechanism of action.

References

- 1. This compound | COX | Prostaglandin Receptor | TargetMol [targetmol.com]

- 2. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. ijper.org [ijper.org]

- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Cell-Based Assays for Measuring Cox-2-IN-6 Activity

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation and pain.[1][2] Unlike the constitutively expressed COX-1 isoform, COX-2 is upregulated in response to pro-inflammatory stimuli such as cytokines and growth factors.[3][4] This selective expression makes COX-2 a prime therapeutic target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[2][5]

These application notes provide detailed protocols for cell-based assays to characterize the activity of a novel COX-2 inhibitor, referred to herein as Cox-2-IN-6. The described assays will enable researchers to determine the inhibitory effect of this compound on COX-2 enzymatic activity, its impact on COX-2 expression, and its potential mechanism of action through key signaling pathways.

Prostaglandin E2 (PGE2) Immunoassay

This assay directly measures the enzymatic activity of COX-2 by quantifying the production of its downstream product, Prostaglandin E2 (PGE2). A reduction in PGE2 levels in stimulated cells treated with this compound indicates inhibition of COX-2 activity.

Principle

Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), to induce COX-2 expression and subsequent PGE2 production. The concentration of PGE2 in the cell culture supernatant is then measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[6][7]

Experimental Workflow

Caption: Workflow for the Prostaglandin E2 (PGE2) Immunoassay.

Protocol

-

Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 murine macrophages or A549 human lung carcinoma cells) into a 96-well plate at a density that will achieve 80-90% confluency on the day of the experiment.

-

Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and a vehicle control (e.g., DMSO). Incubate for 1 hour.

-

Stimulation: Add an inflammatory stimulus such as LPS (1 µg/mL) to all wells except the unstimulated control. Incubate for 18-24 hours to induce COX-2 expression and PGE2 production.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

-

PGE2 Measurement: Quantify the PGE2 concentration in the supernatant using a commercial PGE2 EIA kit, following the manufacturer’s instructions.[7][8]

-

Data Analysis: Generate a standard curve using the provided PGE2 standards. Calculate the PGE2 concentration for each sample. Determine the percent inhibition relative to the stimulated vehicle control and calculate the IC50 value for this compound.

Data Presentation

Table 1: Effect of this compound on LPS-Induced PGE2 Production

| Treatment | Concentration (µM) | PGE2 (pg/mL) | % Inhibition |

| Unstimulated | - | 55.2 ± 8.1 | - |

| Vehicle (LPS) | - | 1245.7 ± 98.3 | 0% |

| This compound | 0.01 | 1096.2 ± 85.1 | 12.0% |

| 0.1 | 685.1 ± 54.7 | 45.0% | |

| 1 | 137.0 ± 21.3 | 89.0% | |

| 10 | 62.3 ± 10.5 | 95.0% | |

| Celecoxib | 1 | 112.1 ± 15.6 | 91.0% |

Data are presented as mean ± SD from a representative experiment.

COX-2 Expression Analysis via Western Blot

This assay determines if this compound affects the amount of COX-2 protein produced by the cells, distinguishing between direct enzyme inhibition and suppression of protein expression.

Principle

Cells are treated and stimulated as in the PGE2 assay. Cell lysates are then prepared, and the total protein is separated by SDS-PAGE. The COX-2 protein is detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The intensity of the band corresponding to COX-2 is proportional to its expression level.

Protocol

-

Cell Culture and Treatment: Seed cells in a 6-well plate. Treat with this compound and/or LPS as described in the PGE2 protocol.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for COX-2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add an enhanced chemiluminescence (ECL) substrate.

-

-

Detection: Image the membrane using a chemiluminescence detection system.

-

Analysis: Quantify the band intensity using image analysis software. Normalize the COX-2 signal to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 2: Effect of this compound on LPS-Induced COX-2 Protein Expression

| Treatment | Concentration (µM) | Relative COX-2 Expression (Normalized to β-actin) |

| Unstimulated | - | 0.1 ± 0.02 |

| Vehicle (LPS) | - | 1.0 ± 0.0 |

| This compound | 1 | 0.95 ± 0.11 |

| 10 | 0.21 ± 0.05 | |

| MG-132 (NF-κB Inhibitor) | 1 | 0.25 ± 0.04 |

Data are presented as mean ± SD. A value of 1.0 represents the expression level in LPS-stimulated vehicle-treated cells.

COX-2 Promoter Activity via Luciferase Reporter Assay

This assay investigates whether this compound inhibits COX-2 expression at the transcriptional level by measuring the activity of the COX-2 promoter.

Principle

Cells are transfected with a plasmid containing the firefly luciferase reporter gene under the control of the COX-2 promoter.[9] When the COX-2 promoter is activated by a stimulus, luciferase is expressed. The amount of light produced upon addition of the luciferase substrate is proportional to the promoter's activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter can be used to normalize for transfection efficiency.[9]

Signaling Pathway for COX-2 Induction

Caption: NF-κB signaling pathway leading to COX-2 gene transcription.

Protocol

-

Transfection: Co-transfect cells (e.g., HEK293) in a 24-well plate with the COX-2 promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with this compound and/or an inflammatory stimulus (e.g., TNF-α or PMA) for 6-12 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in a dual-luciferase assay kit.

-

Luciferase Measurement: Measure both firefly and Renilla luciferase activities in the cell lysate using a luminometer according to the kit manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the stimulated vehicle control.

Data Presentation

Table 3: Effect of this compound on COX-2 Promoter Activity

| Treatment | Concentration (µM) | Relative Luciferase Activity (Fold Change) |

| Unstimulated | - | 1.0 ± 0.1 |

| Vehicle (TNF-α) | - | 8.5 ± 0.7 |

| This compound | 1 | 7.9 ± 0.6 |

| 10 | 2.1 ± 0.3 | |

| MG-132 (NF-κB Inhibitor) | 1 | 1.8 ± 0.2 |

Data are presented as mean ± SD. Fold change is relative to the unstimulated control.

Summary of Potential Mechanisms of Action

The combination of these assays allows for a comprehensive characterization of this compound's activity. The results can differentiate between several possible mechanisms of action.

Caption: Potential points of intervention for a COX-2 inhibitor.

-

Direct Enzyme Inhibitor: this compound would significantly reduce PGE2 production (Table 1) without affecting COX-2 protein expression (Table 2) or promoter activity (Table 3).

-

Transcriptional Inhibitor: this compound would decrease PGE2 production, COX-2 protein levels, and COX-2 promoter activity. This suggests it acts upstream, possibly by inhibiting the NF-κB pathway.[10][11]

-

Post-Transcriptional Inhibitor: this compound would decrease PGE2 production and COX-2 protein levels, but would not affect COX-2 promoter activity, suggesting it may affect mRNA stability or protein translation.[10]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 5. scbt.com [scbt.com]

- 6. revvity.com [revvity.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Measurement of PGE2 and cAMP concentrations [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Cyclooxygenase-2 is a neuronal target gene of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Celecoxib in Murine Arthritis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely utilized in preclinical research to investigate the role of COX-2 in inflammation and pain, particularly in the context of arthritis.[1][2][3] This document provides detailed application notes and protocols for the use of Celecoxib in mouse models of arthritis, including dosage recommendations, experimental procedures, and expected outcomes. The selective inhibition of COX-2 is a key strategy in managing arthritis symptoms, as COX-2 is significantly upregulated in inflamed tissues and contributes to the production of pro-inflammatory prostaglandins.[1]

Data Presentation

Table 1: Dosage and Administration of Celecoxib in Mouse Arthritis Models

| Parameter | Details | Reference |

| Drug | Celecoxib | [2] |

| Dosage Range | 1 - 50 mg/kg | [2][3] |

| Administration Route | Oral gavage (p.o.) | [2] |

| Vehicle | 0.5% Carboxymethyl Cellulose (CMC) in distilled water | [2] |

| Frequency | Once or twice daily | [4] |

Table 2: Efficacy of Celecoxib in a Carrageenan-Induced Paw Edema Model in Rodents

| Dosage (mg/kg) | Paw Volume Reduction (%) | Reduction in PGE2 Levels | TNF-α Reduction | IL-10 Increase | Reference |

| 1 | Statistically significant | Not specified | Not specified | Not specified | [5] |

| 3 | Statistically significant | Statistically significant | Statistically significant | Statistically significant | [5] |

| 10 | Statistically significant | Not specified | Not specified | Not specified | [5] |

| 30 | Statistically significant | Not specified | Not specified | Not specified | [5] |

Note: Data is derived from a carrageenan-induced acute inflammation model in rats, which is a standard model to assess the anti-inflammatory effects of NSAIDs applicable to arthritis research.

Table 3: Pharmacokinetic Parameters of Celecoxib in Rodents (Oral Administration)

| Parameter | Value | Animal Model | Reference |

| Dose | 20 mg/kg | Rat | [6] |

| Cmax (µM) | 15.40 | Rat | [6] |

| Tmax (hours) | 8.0 | Rat | [6] |

| AUC0-∞ (h·µM) | 343.81 | Rat | [6] |

| Half-life (t½) (hours) | ~11 (in humans) | Human | [1][7] |

Note: Mouse-specific pharmacokinetic data is limited; rat data is provided as a relevant rodent model. Human pharmacokinetic data is included for context.

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in Mice

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M Acetic Acid

-

Celecoxib

-

Vehicle (0.5% CMC)

-

Syringes and needles

Procedure:

-

Preparation of Collagen Emulsion: Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C. Emulsify the collagen solution with an equal volume of CFA.

-

Primary Immunization (Day 0): Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of IFA. Administer a 100 µL booster injection intradermally at a site different from the primary injection.

-

Arthritis Development: The onset of arthritis typically occurs between days 24 and 28 after the primary immunization.

-

Treatment: Begin oral gavage of Celecoxib or vehicle once or twice daily upon the first signs of arthritis.

-

Assessment: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). Paw thickness can be measured using a digital caliper.

Protocol 2: Antigen-Induced Arthritis (AIA) in Mice

Materials:

-

Male BALB/c or C57BL/6 mice (8-12 weeks old)

-

Methylated Bovine Serum Albumin (mBSA)

-

Complete Freund's Adjuvant (CFA)

-

Phosphate Buffered Saline (PBS)

-

Celecoxib

-

Vehicle (0.5% CMC)

-

Syringes and needles

Procedure:

-

Immunization (Day 0): Emulsify mBSA in CFA. Inject 100 µL of the emulsion subcutaneously or intradermally at the base of the tail.

-

Arthritis Induction (Day 7 or 14): Inject 10 µL of mBSA dissolved in PBS directly into the knee joint cavity to induce a local inflammatory response.

-

Treatment: Administer Celecoxib or vehicle by oral gavage starting on the day of arthritis induction or as a prophylactic treatment prior to induction.

-

Assessment: Measure knee joint swelling using a caliper. At the end of the experiment, histological analysis of the joint can be performed to assess inflammation, cartilage damage, and bone erosion. In one study, Celecoxib at 30 mg/kg significantly reduced knee joint swelling and the number of adherent leukocytes in the synovial microvasculature in an AIA model.[3][4]

Mandatory Visualization

References

- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Combined Shinbaro and Celecoxib in a Complete Freund’s Adjuvant-Induced Inflammatory Pain Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinexprheumatol.org [clinexprheumatol.org]

- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Application Note and Protocol: Quantification of Cox-2-IN-6 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cox-2-IN-6, a selective cyclooxygenase-2 (COX-2) inhibitor, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and research applications requiring precise measurement of this compound in a biological matrix.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. This compound (Molecular Formula: C₂₀H₂₇NO₆S, Molecular Weight: 409.5 g/mol ) is a potent and selective inhibitor of COX-2.[1][2] Accurate quantification of this compound in plasma is essential for preclinical and clinical research to understand its pharmacokinetic profile. LC-MS/MS offers the high sensitivity and specificity required for bioanalytical assays.[3][4] This document provides a detailed protocol for the quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-

Celecoxib-d7 (Internal Standard, IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, LC-MS grade

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm or equivalent

LC-MS/MS Parameters

The operational parameters for the LC-MS/MS system are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Phenomenex Kinetex® 2.6 µm C18, 50 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| Time (min) | %B |

| 0.00 | 30 |

| 0.50 | 30 |

| 2.50 | 95 |

| 3.50 | 95 |

| 3.51 | 30 |

| 5.00 | 30 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas (CUR) | 30 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage (IS) | 5500 V |

| Temperature (TEM) | 500 °C |

| Ion Source Gas 1 (GS1) | 50 psi |

| Ion Source Gas 2 (GS2) | 50 psi |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| This compound | 410.2 | 254.1 | 25 | 80 |

| Celecoxib-d7 (IS) | 389.2 | 323.1 | 30 | 85 |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Celecoxib-d7 (IS) in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve and QC samples (Low, Mid, High).

Plasma Sample Preparation Protocol

-

Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tube.

-

Add 20 µL of the 100 ng/mL IS working solution to each tube (except for blank matrix samples) and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation Summary

The method was validated according to standard bioanalytical method validation guidelines.

Table 4: Calibration Curve and Linearity

| Analyte | Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.995 |

Table 5: Accuracy and Precision (Hypothetical Data)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 75 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 750 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Visualizations

Caption: Overall experimental workflow for the quantification of this compound in plasma.

Caption: Simplified signaling pathway of COX-2 in inflammation and the point of inhibition by this compound.

References

- 1. Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

Application of Cox-2-IN-6 in Cancer Cell Line Research: Technical Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme frequently overexpressed in various malignancies, playing a pivotal role in inflammation and tumorigenesis. Its product, prostaglandin E2 (PGE2), promotes cancer progression by stimulating cell proliferation, angiogenesis, and invasion while inhibiting apoptosis and suppressing the host immune response. Consequently, selective inhibition of COX-2 has emerged as a promising strategy in cancer therapy and chemoprevention. Cox-2-IN-6 is a potent and selective inhibitor of the COX-2 enzyme. These application notes provide a summary of its known effects, protocols for its use in cancer cell line research, and visualizations of the signaling pathways involved.

While specific data on the effects of this compound across a wide range of cancer cell lines is not extensively available in public literature, this document provides its known inhibitory concentrations and detailed protocols for key assays to evaluate its efficacy in user-defined cancer cell line models.

Data Presentation

The following table summarizes the known inhibitory activities of this compound. Researchers can use this information as a starting point for determining optimal concentrations for their in vitro studies.

| Target | IC50 | Assay Type | Notes |

| COX-2 Enzyme | 0.84 µM | Enzymatic Assay | Demonstrates direct inhibition of the isolated enzyme. |

| COX-2 driven PGE2 Synthesis | 0.60 µM | Cell-based Assay | Reflects the compound's activity within a cellular context. |